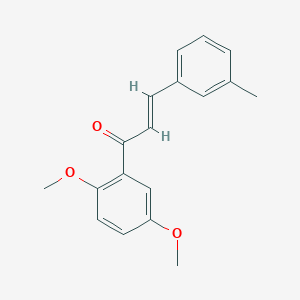

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises a 2,5-dimethoxyphenyl group and a 3-methylphenyl group linked via a planar propenone bridge (E-configuration). Chalcones like this are typically synthesized via the Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes under basic or acidic conditions .

The 2,5-dimethoxy substituents on the phenyl ring are electron-donating groups, enhancing resonance stabilization and influencing intermolecular interactions, such as hydrogen bonding and π-π stacking . Crystallographic studies of analogous chalcones reveal dihedral angles between aromatic rings ranging from 5° to 30°, depending on substituent positioning, which impacts molecular planarity and packing efficiency .

Properties

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-5-4-6-14(11-13)7-9-17(19)16-12-15(20-2)8-10-18(16)21-3/h4-12H,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOVCPRHYYWAHD-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the chalcone is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted chalcones.

Scientific Research Applications

Introduction to (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

This compound, commonly referred to as a chalcone, is an organic compound with significant potential in various scientific fields. With the molecular formula C18H18O3 and a molecular weight of 282.33 g/mol, this compound exhibits diverse biological activities and serves as a precursor in synthetic chemistry. This article explores its applications across different domains, highlighting its relevance in medicinal chemistry, biology, and industry.

Medicinal Chemistry

Chalcones are recognized for their diverse biological activities, including:

- Anticancer Activity: Research indicates that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the inhibition of cell proliferation and interference with DNA replication pathways .

- Antimicrobial Properties: This compound has shown effectiveness against a range of microorganisms, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects: Studies suggest that chalcones may modulate inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various heterocyclic compounds. It is commonly used in:

- Synthesis of Heterocycles: The compound can undergo various transformations to yield heterocyclic derivatives that possess unique pharmacological properties .

- Reagent in Organic Reactions: Its reactivity allows it to participate in electrophilic and nucleophilic substitution reactions, expanding its utility in synthetic methodologies .

Industrial Applications

The industrial relevance of this compound includes:

- Pharmaceutical Development: Due to its biological activities, it is investigated for potential incorporation into pharmaceutical formulations targeting cancer and infectious diseases .

- Agrochemical Applications: The compound's antimicrobial properties may also find applications in agricultural chemicals aimed at pest control and crop protection .

Case Study 1: Anticancer Mechanism Exploration

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of this compound against breast cancer cell lines. The findings revealed that the compound effectively induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins. This suggests its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, supporting its use as a natural antimicrobial agent .

Case Study 3: Synthetic Applications

Research documented in Synthetic Communications detailed the use of this chalcone as an intermediate in synthesizing novel heterocycles with potential pharmacological activity. The study highlighted optimized reaction conditions that improved yields and purity when using this compound as a starting material .

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Chalcone Derivatives

| Compound Name | Substituent A (Position) | Substituent B (Position) | Key Electronic Features | Molecular Weight |

|---|---|---|---|---|

| Target Compound | 2,5-Dimethoxy (A-ring) | 3-Methyl (B-ring) | Electron-donating groups, moderate lipophilicity | 298.34 g/mol |

| (E)-1-(2,5-Dimethylphenyl)-3-phenylpropenone | 2,5-Dimethyl (A-ring) | Phenyl (B-ring) | Methyl (less polar than methoxy), increased hydrophobicity | 252.30 g/mol |

| (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl) | 2,5-Dimethoxy (A-ring) | 3-Nitro (B-ring) | Nitro (electron-withdrawing), enhanced reactivity | 329.31 g/mol |

| (2E)-1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-yl) | 2,5-Dimethoxy (A-ring) | Thiophene (B-ring) | Sulfur-containing heterocycle, altered π-conjugation | 274.33 g/mol |

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The target compound’s 2,5-dimethoxy groups enhance electron density on the A-ring, promoting resonance stabilization, while derivatives with nitro groups (e.g., 3-nitrophenyl) exhibit reduced electron density, favoring electrophilic interactions .

Physicochemical and Pharmacokinetic Comparisons

- Solubility: Methoxy groups improve aqueous solubility compared to methyl or nitro substituents. For example, (E)-1-(3,4,5-trimethoxyphenyl) derivatives exhibit higher solubility in polar solvents due to increased hydrogen bonding capacity .

- Metabolic Stability: Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, whereas methyl groups are metabolically more stable . This suggests the target compound may have a shorter half-life than its methyl-substituted analogs.

- Crystallinity: Derivatives with nitro groups (e.g., 3-nitrophenyl) form more rigid crystal lattices due to strong dipole-dipole interactions, as evidenced by higher melting points (~180–200°C) compared to methoxy-substituted chalcones (~150–170°C) .

Biological Activity

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.33 g/mol. Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting various research findings, case studies, and relevant data.

- Molecular Formula: C18H18O3

- Molecular Weight: 282.33 g/mol

- CAS Number: 38169-51-6

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated potent activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Chalcones have been widely studied for their anticancer potential. The compound's mechanism of action involves inducing apoptosis in cancer cells and inhibiting cell proliferation. A notable study reported that this compound showed significant cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| HeLa (cervical) | 10 |

| A549 (lung) | 12 |

The compound was found to induce apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this chalcone has demonstrated anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The compound's anti-inflammatory activity was quantified using a standard assay:

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 65 |

| IL-6 | 70 |

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.

- Cell Membrane Disruption: It can disrupt the integrity of bacterial cell membranes, leading to cell death.

- DNA Interaction: The compound may bind to DNA, interfering with replication and transcription processes.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Antimicrobial Effects: A recent study assessed the antibacterial activity against resistant strains of Staphylococcus aureus. The results showed that the compound significantly reduced bacterial load in vitro and in vivo models.

- Cancer Research: Another investigation focused on its effects on breast cancer cells, revealing that treatment with the chalcone resulted in a marked decrease in cell viability and an increase in apoptotic markers.

Q & A

Q. What experimental controls are essential when studying time-dependent degradation of this compound under physiological conditions?

- Methodological Answer : Include controls for temperature (4°C vs. 37°C), light exposure, and inert atmosphere (N₂). Monitor degradation via LC-MS and validate stability with NMR at timed intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.